Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-
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Overview
Description
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is an organic compound with the molecular formula C13H14F3NO and a molecular weight of 257.25 g/mol This compound features a morpholine ring substituted with a 3-(trifluoromethyl)phenyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- typically involves the reaction of morpholine with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction to introduce the ethenyl group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of ethyl-substituted morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation . The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple morpholine ring without additional substituents.
3-(trifluoromethyl)phenylmorpholine: A morpholine ring substituted with a 3-(trifluoromethyl)phenyl group.
Morpholine-4-carboxylic acid (3-trifluoromethyl-phenyl)-amide: A morpholine derivative with a carboxylic acid amide group.
Uniqueness
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is unique due to the presence of both the trifluoromethyl group and the ethenyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethenyl group provides additional sites for chemical modification and interaction with biological targets.
Biological Activity
Morpholine derivatives, particularly those containing trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is a notable example, exhibiting various pharmacological properties that could be leveraged for therapeutic applications.
Chemical Structure and Properties
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is characterized by the presence of a morpholine ring and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances lipophilicity and biological activity due to its strong electron-withdrawing nature, which can influence the compound's interaction with biological targets.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of morpholine derivatives. For instance, a compound structurally related to Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- was identified as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This modulation is beneficial for reducing food intake and improving glucose handling in both normal and diabetic models .
Table 1: Antidiabetic Activity of Morpholine Derivatives
Compound | Mechanism of Action | In Vivo Activity |
---|---|---|
Morpholine derivative | Positive allosteric modulator of GLP-1R | Significant reduction in food intake and improved glucose levels |
Enzyme Inhibition
Morpholine derivatives have also shown promise as enzyme inhibitors. For example, certain derivatives exhibit inhibitory activity against dipeptidyl peptidase 4 (DPP-4), which is crucial for glucose metabolism . The presence of electron-withdrawing groups such as trifluoromethyl enhances the inhibitory potency compared to their electron-donating counterparts.
Table 2: Enzyme Inhibition Potency
Compound | Enzyme Target | IC50 (nM) | Observations |
---|---|---|---|
Morpholine derivative | DPP-4 | Varies | Significant blood glucose lowering effect |
Case Studies
- Antidiabetic Activity : A study demonstrated that a morpholine derivative with a trifluoromethyl group significantly improved insulin levels and antioxidant enzyme systems in diabetic rats. This suggests that modifications in the structure can lead to enhanced therapeutic effects .
- Enzyme Inhibition : Another investigation into the structure-activity relationship (SAR) of morpholine derivatives revealed that compounds with additional aromaticity showed pronounced DPP-4 inhibition without cardiac toxicity, indicating a favorable safety profile for potential drug candidates .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the introduction of trifluoromethyl groups at specific positions on the phenyl ring markedly influences biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to significant changes in enzyme inhibition and receptor modulation .
Properties
CAS No. |
88488-76-0 |
---|---|
Molecular Formula |
C13H14F3NO |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
4-[1-[3-(trifluoromethyl)phenyl]ethenyl]morpholine |
InChI |
InChI=1S/C13H14F3NO/c1-10(17-5-7-18-8-6-17)11-3-2-4-12(9-11)13(14,15)16/h2-4,9H,1,5-8H2 |
InChI Key |
PAHRKDAYEVVPGN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)C(F)(F)F)N2CCOCC2 |
Origin of Product |
United States |
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